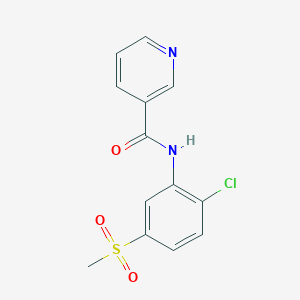

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide

説明

特性

IUPAC Name |

N-(2-chloro-5-methylsulfonylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-20(18,19)10-4-5-11(14)12(7-10)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMGXNYNFLIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-5-methanesulfonylphenylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound is compared to pyridine-3-carboxamide derivatives from a European patent () and a Parchem Chemicals product (). Key structural differences include:

Table 1: Structural and Molecular Comparison

*Calculated molecular weights based on formulas.

Key Observations:

Substituent Effects: The methanesulfonyl group in the target compound increases polarity and water solubility compared to the alkyl-substituted indan derivatives (A.3.33–A.3.39), which are more lipophilic due to bulky alkyl groups . Fluorinated analogs (e.g., A.3.33–A.3.39, CAS 338977-82-5) exhibit enhanced metabolic stability and membrane permeability, attributed to fluorine’s electronegativity and lipophilicity .

The trifluoromethylbenzyl group in CAS 338977-82-5 adds steric bulk, which may hinder binding to shallow protein pockets .

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural trends suggest:

- Target Compound : The mesyl group could favor interactions with polar residues in enzymes or receptors, while the chlorine may enhance hydrophobic contacts.

- Indan Derivatives : Increased lipophilicity may improve blood-brain barrier penetration, making them candidates for central nervous system targets .

- CAS 338977-82-5 : The trifluoromethyl group’s strong electron-withdrawing effect might stabilize aromatic stacking interactions in binding sites .

生物活性

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a chlorinated phenyl moiety with a methanesulfonyl group. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can interact with receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 0.25 | Induction of apoptosis |

| HCT116 (colon) | 0.24 | Cell cycle arrest |

| HeLa (cervical) | 0.30 | ROS generation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumorigenesis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies

- Inhibition of MYC Oncogene Interaction : A study highlighted the compound's ability to disrupt the interaction between MYC and its cofactor WDR5, which is crucial for tumor growth. This disruption could lead to reduced MYC localization at chromatin, potentially inhibiting tumorigenesis .

- High-Throughput Screening : The compound was identified in a high-throughput screening campaign aimed at discovering small molecule inhibitors for cancer therapy. It demonstrated significant binding affinity and selectivity for target proteins involved in cancer progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。